molecular formula C18H18N2O5 B1226350 4-(2-Oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester

4-(2-Oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester

Cat. No. B1226350
M. Wt: 342.3 g/mol
InChI Key: IGEILYGSUOCDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester is an amidobenzoic acid.

Scientific Research Applications

  • Synthesis and Structural Studies :

    • Rufenacht, Kristinsson, and Mattern (1976) investigated a series of thiophosphoric and thiophosphonic acid esters with high insecticidal, acaricidal, and anthelmintic activities. These esters are aza-analogues of known benzoxazolone-insecticides and display significantly divergent properties (Rufenacht, Kristinsson, & Mattern, 1976).
    • Schindler, Mokrov, Likhosherstov, and Gewald (2008) developed a new method for the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines, which might offer insights into the chemical behavior and applications of related compounds (Schindler, Mokrov, Likhosherstov, & Gewald, 2008).
  • Crystallography and Molecular Interactions :

    • Chesna, Cox, Basso, and Benedict (2017) studied the hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline, which could provide a framework for understanding the molecular interactions and crystallography of similar compounds (Chesna, Cox, Basso, & Benedict, 2017).
  • Pharmacological and Biological Activities :

    • Pinza and Pifferi (1978) synthesized various esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, exploring their potential impact on learning and memory processes (Pinza & Pifferi, 1978).
  • Chemical Reactions and Mechanisms :

    • Literák, Dostálová, and Klán (2006) investigated the chain mechanism in the photocleavage of phenacyl and pyridacyl esters, which can offer insights into the photochemical behavior of similar esters (Literák, Dostálová, & Klán, 2006).

properties

Product Name

4-(2-Oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 4-(2-oxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C18H18N2O5/c21-16(19-11-15-3-2-10-24-15)12-25-18(23)13-5-7-14(8-6-13)20-9-1-4-17(20)22/h2-3,5-8,10H,1,4,9,11-12H2,(H,19,21)

InChI Key

IGEILYGSUOCDIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)OCC(=O)NCC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester

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